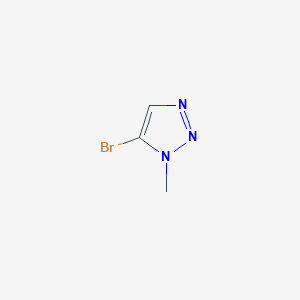

5-Bromo-1-methyl-1H-1,2,3-triazole

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c1-7-3(4)2-5-6-7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGUHAUTOFRQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296078 | |

| Record name | 5-Bromo-1-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-82-6 | |

| Record name | 5-Bromo-1-methyl-1H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of 1,2,3 Triazole Heterocycles in Contemporary Organic Synthesis

The 1,2,3-triazole is a five-membered heterocyclic ring containing three adjacent nitrogen atoms and two carbon atoms. tandfonline.comnih.gov Although absent in nature, this aromatic ring system has garnered immense interest in organic and medicinal chemistry for several key reasons. researchgate.net

The rise of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts, propelled the 1,2,3-triazole to prominence. nih.govnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the archetypal click reaction, providing a highly reliable and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govmdpi.com This straightforward and robust reaction works under mild conditions, often in benign solvents, making it a powerful tool for molecular assembly. nih.govmdpi.com

The resulting 1,2,3-triazole ring is more than just a simple linker; it is a stable and rigid pharmacophore that is resistant to metabolic degradation, oxidation, and reduction. researchgate.netresearchgate.net Its unique electronic properties, including a large dipole moment and the ability to act as both a hydrogen bond donor and acceptor, allow it to engage in significant interactions with biological targets. nih.govirjrr.com This has led to its widespread application in medicinal chemistry, where it is used as a bioisostere for amide bonds and other functional groups. nih.govresearchgate.net Consequently, 1,2,3-triazole derivatives have been investigated for a vast range of biological activities. nih.govnih.gov

Beyond pharmaceuticals, the 1,2,3-triazole scaffold is integral to materials science, polymer chemistry, and supramolecular chemistry. researchgate.netirjrr.com Its stability and defined geometry make it an ideal component for creating functional polymers, dyes, and corrosion inhibitors. nih.govnih.gov

Strategic Role of Halogenation in Triazole Reactivity and Functionalization

The introduction of a halogen atom, such as bromine, onto the 1,2,3-triazole ring is a critical strategy for expanding its synthetic utility. Halogenated triazoles, particularly bromo-triazoles, serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-bromine (C-Br) bond acts as a synthetic handle, enabling a wide array of subsequent chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) have been successfully applied to bromo-triazole substrates. researchgate.netresearchgate.net These reactions allow for the direct attachment of aryl, vinyl, alkynyl, and amino groups to the triazole core, providing a convergent and efficient pathway to complex, highly functionalized molecules that would be difficult to access otherwise. nih.gov

For instance, the regioselective halogenation of the C-5 position of the triazole ring is a common strategy. rsc.orgrsc.org The resulting 5-bromo-1,2,3-triazoles can then undergo selective cross-coupling, demonstrating the graduated reactivity that allows for sequential and controlled functionalization. researchgate.netrsc.org This ability to selectively modify the triazole scaffold is invaluable for creating libraries of compounds for drug discovery and for fine-tuning the properties of materials. The development of efficient methods for the direct halogenation of pre-formed triazole rings using reagents like potassium halides with an oxidant has further enhanced the accessibility of these crucial building blocks. rsc.org

Overview of Current Research Trajectories for 5 Bromo 1 Methyl 1h 1,2,3 Triazole Derivatives

Regioselective Synthesis via Azide-Alkyne Cycloaddition (AAC)

The azide-alkyne cycloaddition (AAC) is a cornerstone for the synthesis of 1,2,3-triazoles. The regioselectivity of this reaction, yielding either 1,4- or 1,5-disubstituted products, can be controlled through the choice of catalyst.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstitution

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used "click chemistry" reaction that selectively produces 1,4-disubstituted 1,2,3-triazoles. rsc.orgresearchgate.net This reaction is known for its mild conditions, high yields, and broad substrate scope. nih.govnsf.govnih.gov The synthesis of 1,4-disubstituted triazoles occurs through the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. researchgate.netnih.gov The catalyst can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate. nsf.gov

The CuAAC reaction proceeds with high regioselectivity, a factor explained by density functional theory calculations which show a significantly lower free-energy barrier for the formation of the 1,4-regioisomer compared to the 1,5-regioisomer. nsf.gov Various copper sources can be employed, including [Cu(CH3CN)4]PF6, which has been shown to be effective for the reaction of electron-deficient azides. nih.gov The reaction is generally robust, with variations in solvent and temperature having little effect on the outcome. nsf.gov However, the choice of the copper salt's anion can influence the reaction kinetics. nsf.gov

Below is a table summarizing representative CuAAC reactions for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

| Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Ref |

| Phenylacetylene | Benzyl azide | CuI, Triethylamine | Acetonitrile | High | nih.gov |

| Aryl terminal alkynes | Azidoformates | [Cu(CH3CN)4]PF6 | Not Specified | High | nih.gov |

| Terminal Alkyne | Sodium Azide | CuSO4·5H2O, Sodium Ascorbate | Water/t-BuOH | 85-95 | nih.gov |

| Propargyl Ether | Benzyl Azide | CuSO4·5H2O, Sodium Ascorbate | Not Specified | 61 | nih.gov |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstitution

In contrast to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct route to 1,5-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net This method complements CuAAC and is essential for accessing the alternative regioisomer. acs.org The reaction is typically catalyzed by ruthenium(II) complexes, such as CpRuCl(PPh3)2 or [CpRuCl]4, and can be performed with both terminal and internal alkynes to yield 1,5-disubstituted and 1,4,5-trisubstituted triazoles, respectively. researchgate.netmdpi.commdpi.com

The mechanism of RuAAC is believed to involve the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to form the triazole product. researchgate.net The regioselectivity is influenced by the electronic and steric properties of the alkyne substituents. nih.gov The reaction has found applications in various fields, including medicinal chemistry and materials science. acs.orgresearchgate.net

The following table presents examples of RuAAC reactions.

| Alkyne | Azide | Catalyst | Solvent | Yield (%) | Ref |

| Terminal Alkynes | Organic Azides | CpRuCl(PPh3)2 | Benzene, Toluene, THF, 1,2-dichloroethane, Dioxane | High | researchgate.net |

| Phenylacetylene | Benzyl Azide | Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium | Dichloroethane | Not Specified | nih.gov |

| t-Butyl 4-azido-5-hexynoate derivatives | - | CpRuCl(PPh3)2 | THF | Not Specified | mdpi.com |

Metal-Free Approaches to 1,2,3-Triazole Scaffolds

While metal-catalyzed methods are dominant, metal-free approaches for the synthesis of 1,2,3-triazoles have been developed to avoid potential metal contamination of the products. researchgate.net These methods often rely on the use of activated alkynes or other strategies to facilitate the cycloaddition.

One such approach involves the reaction of primary amines and enolizable ketones with an azide source, such as 4-nitrophenyl azide, in an organocascade process to form 1,5-disubstituted 1,2,3-triazoles. rsc.org Another strategy utilizes the reaction of β-carbonyl phosphonates with azides in the presence of cesium carbonate in DMSO to regioselectively produce 1,4-, 1,5-, and 1,4,5-substituted triazoles. nih.gov Additionally, the reaction of β-substituted NH-enaminoesters with tosyl azide in water, catalyzed by triethylamine, provides an efficient route to fully substituted 1,2,3-triazoles. sioc-journal.cn

Functionalization and Derivatization Reactions of the this compound Nucleus

The bromine atom on the this compound ring is a versatile handle for further functionalization, allowing for the introduction of various substituents through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

The electron-withdrawing nature of the triazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C5 position. The bromine atom can be displaced by various nucleophiles, providing a straightforward method for introducing new functional groups. For instance, 5-bromo-1,2,3-triazines undergo SNAr reactions with phenols to yield 5-aryloxy-1,2,3-triazines. nih.govacs.org This reaction has been shown to proceed via a concerted mechanism. nih.govacs.org

One-pot procedures combining nucleophilic substitution with subsequent reactions have also been developed. For example, benzylic bromides can be converted to the corresponding azides via nucleophilic substitution with sodium azide, followed by a CuAAC reaction with an alkyne in the same pot to afford bis(1,2,3-triazole) derivatives. nih.gov

Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds at the C5 position of the triazole ring. uzh.chnih.govchemrxiv.orguzh.ch This reaction typically involves the coupling of the 5-bromo-1,2,3-triazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. uzh.chlibretexts.org

The Suzuki-Miyaura reaction has been successfully applied to 5-bromo-1,2,3-triazines, a related class of compounds, to produce a variety of 5-(hetero)aryl-1,2,3-triazines in good to excellent yields. uzh.chnih.govchemrxiv.orguzh.ch The reaction conditions can be optimized by screening different ligands, bases, and solvents. uzh.ch An expanded-ring N-heterocyclic carbene palladium complex has been reported to be effective for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water, offering a greener alternative. rsc.org Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient for the synthesis of substituted 1H-1,2,3-triazoles in aqueous media. researchgate.net

The following table provides examples of Suzuki-Miyaura cross-coupling reactions involving halo-triazoles and related heterocycles.

| Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Ref |

| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl2 | Ag2CO3 | MeCN | 81 | uzh.ch |

| 5-Bromo-1,2,3-triazine | Various (hetero)aryl boronic acids | Pd(dppf-CF3)Cl2 | Ag2CO3 | MeCN | up to 97 | uzh.ch |

| 4- and 5-Halo-1,2,3-triazoles | Arylboronic acids | Expanded-ring NHC-Pd complex | Not Specified | Water | High | rsc.org |

| Substituted 1H-1,2,3-triazoles | Various boronic acids | Not Specified | Not Specified | Water (Microwave) | High | researchgate.net |

| 3-Chloroindazole | 5-Indole boronic acid | Pd2(dba)3, SPhos | K3PO4 | Dioxane/Water | Modest | nih.gov |

Reductive Transformations and Dehalogenation

Reductive transformations of this compound, particularly dehalogenation reactions, are valuable for accessing the corresponding 1-methyl-1H-1,2,3-triazole scaffold or for introducing other functionalities via subsequent reactions. Catalytic hydrogenation is a common and efficient method for the reductive debromination of bromo-substituted triazoles.

Studies on related bromo-triazole systems have demonstrated the feasibility of this transformation. For instance, 2-substituted 4-bromo-1,2,3-triazoles can be effectively reduced to the corresponding 2,4-disubstituted triazoles via hydrogenation. organic-chemistry.org This process typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds cleanly, offering a straightforward method for removing the bromine substituent.

While specific examples detailing the reductive dehalogenation of this compound are not extensively documented in the readily available literature, the general principles of catalytic hydrogenation of bromo-heterocycles are well-established and applicable. The reaction would likely proceed under standard hydrogenation conditions, providing a reliable route to 1-methyl-1H-1,2,3-triazole.

Table 1: Representative Conditions for Reductive Dehalogenation of Bromo-Triazoles

| Substrate | Catalyst | Solvent | Temperature | Product | Reference |

| 2-Substituted 4-bromo-1,2,3-triazoles | Pd/C | Various | Ambient | 2,4-Disubstituted triazoles | organic-chemistry.org |

Direct Bromination and Polybromination Studies

The synthesis of this compound can be achieved through the direct bromination of 1-methyl-1H-1,2,3-triazole. The regioselectivity of this electrophilic substitution is crucial for obtaining the desired isomer. The 1,2,3-triazole ring is generally susceptible to electrophilic attack, and the position of substitution is influenced by the substituents on the ring and the reaction conditions.

For 1-substituted 1,2,3-triazoles, electrophilic attack typically occurs at the C5 position, which is the most electron-rich carbon atom in the ring. Studies on the bromination of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl] chalcones using N-bromosuccinimide (NBS) have shown that bromination can occur on the aryl ring attached to the triazole, indicating the triazole ring's ability to direct electrophilic substitution. arkat-usa.org

While specific studies on the direct bromination of 1-methyl-1H-1,2,3-triazole to yield the 5-bromo derivative are not extensively detailed, the general reactivity pattern of 1-substituted triazoles suggests that this would be a viable synthetic route. The use of a suitable brominating agent, such as bromine (Br₂) or N-bromosuccinimide (NBS), in an appropriate solvent would be expected to yield this compound.

Polybromination of the triazole ring is also a possibility, depending on the reaction conditions and the stoichiometry of the brominating agent. However, for the synthesis of the mono-brominated product, careful control of the reaction parameters is essential.

Electrophilic Substitution and Functional Group Interconversions (FGIs) on the Triazole Ring

The 1-methyl-1H-1,2,3-triazole ring system can undergo various electrophilic substitution reactions, allowing for the introduction of a range of functional groups. The inherent electronic properties of the triazole ring direct incoming electrophiles primarily to the C5 position. This reactivity provides a platform for diverse functional group interconversions (FGIs), enabling the synthesis of a wide array of substituted 1-methyl-1H-1,2,3-triazoles.

An example of such an electrophilic substitution is the introduction of a sulfonyl chloride group. The synthesis of 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride demonstrates the feasibility of electrophilic attack at the C5 position. This sulfonyl chloride derivative can then serve as a versatile intermediate for further functionalization through nucleophilic substitution reactions at the sulfonyl group.

Starting from this compound, various FGIs can be envisioned. The bromine atom can be displaced by a variety of nucleophiles, or it can be used to facilitate the introduction of other groups through cross-coupling reactions. For instance, the bromine can be converted to a lithium or magnesium species via metal-halogen exchange, which can then react with a range of electrophiles.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the C5 position. These reactions offer a powerful tool for the synthesis of complex and diverse 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov

Multi-Component Reactions (MCRs) for Enhanced Synthetic Complexity

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that have been utilized for the synthesis of diverse heterocyclic scaffolds, including 1,2,3-triazoles. nih.gov These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.

While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to generate highly substituted 1,2,3-triazole derivatives which may contain a bromo-substituent or a precursor that can be readily converted to a bromo group. For instance, a three-component reaction involving an azide, an alkyne, and a third component can lead to the formation of a 1,4,5-trisubstituted 1,2,3-triazole. nih.govorganic-chemistry.org By carefully selecting the starting materials, it is conceivable to incorporate a bromine atom at the desired position.

For example, a hypothetical MCR could involve the reaction of methyl azide, a bromo-substituted alkyne, and another component to directly generate a 5-bromo-1-methyl-1,2,3-triazole derivative. The versatility of MCRs allows for the incorporation of a wide range of functional groups, making it a promising strategy for accessing complex triazole structures.

Emerging Synthetic Techniques: Flow Chemistry and Microwave Irradiation

Modern synthetic methodologies such as flow chemistry and microwave irradiation offer significant advantages over traditional batch processes, including enhanced reaction rates, improved yields, better scalability, and increased safety. beilstein-journals.orgrsc.orgnih.gov These techniques have been successfully applied to the synthesis of 1,2,3-triazoles, providing efficient and sustainable routes to this important class of heterocycles.

Flow Chemistry:

Continuous flow synthesis has proven to be a robust and versatile platform for the synthesis of 1,4-disubstituted and 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.orgrsc.org This methodology often utilizes heterogeneous catalysts, such as copper-on-charcoal, which can be packed into a column through which the reaction mixture is continuously passed. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity of the desired products. The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has been achieved in excellent yields using flow chemistry. beilstein-journals.org

Microwave Irradiation:

Microwave-assisted synthesis has become a popular tool for accelerating organic reactions. nih.govnih.gov In the context of 1,2,3-triazole synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is particularly amenable to microwave heating. The synthesis of various 1,2,3-triazole derivatives has been efficiently carried out using microwave irradiation, often in shorter reaction times and with higher yields compared to conventional methods.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,3-Triazoles

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Synthesis of N-substituted 1,2,3-triazolylmethyl indole (B1671886) derivatives | 6-12 h, 64-94% | 5-10 min, 72-96% | nih.gov |

These emerging techniques offer promising avenues for the efficient and scalable synthesis of this compound and its derivatives, contributing to the advancement of synthetic methodologies for this important class of compounds.

Detailed Reaction Pathway Elucidation for Triazole Ring Formation

The formation of the 1,2,3-triazole ring is a cornerstone of heterocyclic chemistry, with the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne serving as the foundational reaction. nih.gov This thermal process typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov However, the synthesis of specifically substituted triazoles, such as this compound, necessitates regioselective methods, which are most often achieved through metal catalysis.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent method that overwhelmingly favors the formation of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The generally accepted mechanism for CuAAC begins with the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide, proceeding through a six-membered copper-containing intermediate before reductive elimination yields the 1,4-triazole product and regenerates the catalyst. nih.gov An alternative binuclear mechanism has also been proposed, where a second copper center activates the copper acetylide. nih.gov

To achieve the 1,5-substitution pattern found in the target compound's precursors, alternative catalytic systems are employed. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), for instance, provides excellent regioselectivity for 1,5-disubstituted triazoles. researchgate.netmdpi.com This method is advantageous as it can accommodate both terminal and internal alkynes. researchgate.net The regioselectivity in Ru-catalyzed reactions is highly dependent on the ligands attached to the metal center; catalysts bearing a Cp* (C₅Me₅) ligand have been shown to provide superior selectivity for the 1,5-isomer. mdpi.com

A specific and controlled pathway to synthesize 5-bromotriazoles involves using a bromoethyne (B3344055) equivalent. researchgate.net Researchers have developed a process-controlled, regiodivergent copper-catalyzed reaction using bromo(phosphoryl)ethyne. nih.gov In this system, the direct CuAAC reaction leads to a 5-bromo-4-phosphoryltriazole because the sterically demanding phosphoryl group occupies the 4-position, directing the bromine to the 5-position. nih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for Triazole Ring Formation

| Catalytic System | Typical Regioselectivity | Key Mechanistic Feature | Reference |

| Copper(I) (CuAAC) | 1,4-disubstituted | Formation of a copper(I) acetylide intermediate. | nih.gov |

| Ruthenium(II) (RuAAC) | 1,5-disubstituted | Ligand environment (e.g., Cp*) on Ru center dictates selectivity. | mdpi.com |

| Nickel (Ni-catalyzed) | 1,5-disubstituted | Coordination of both alkyne and azide to Ni center precedes C-N bond formation. | mdpi.com |

Understanding Regioselectivity and Stereoselectivity in Derivatization Reactions

Once formed, this compound can undergo various derivatization reactions. The regioselectivity of these transformations is dictated by the electronic properties and steric environment established by the N-methyl and C5-bromo substituents. The triazole ring itself can be activated for C-H functionalization, or the C-Br bond can be targeted for substitution or coupling reactions.

Metal-catalyzed C-H bond activation has emerged as a powerful tool for derivatizing triazole rings, often shortening synthetic routes. nih.govsemanticscholar.org For 1-substituted 1,2,3-triazoles, C-H arylation can be directed to the C5-position with high regioselectivity using a palladium catalyst. semanticscholar.org The presence of the bromine atom at C5 in the target compound, however, makes this position unavailable for C-H activation. Instead, derivatization would be directed toward substitution of the bromine atom.

Late-stage modification of halo-triazole derivatives via metal-mediated cross-coupling reactions is a common strategy to introduce functional diversity. researchgate.net The C5-bromo substituent on the triazole acts as a synthetic handle for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of aryl, alkynyl, or amino groups, respectively. The regioselectivity is inherent in these cases, as the reaction occurs at the carbon bearing the halogen. For instance, 4,5-dibromo-1-substituted-1,2,3-triazoles undergo bromine-lithium exchange preferentially at the 5-position, which can then be quenched with various electrophiles to yield 5-substituted products. rsc.org

In some cases, the triazole ring can act as a directing group for reactions on its substituents. However, for this compound, the primary modes of derivatization involve the C-Br bond, given its lability in the presence of metal catalysts and organometallic reagents.

Table 2: Regioselectivity in Derivatization of Bromo-Triazoles

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Mechanistic Rationale | Reference |

| C-H Arylation | Pd(OAc)₂, Ligand, Base | C5 (on 1-substituted triazoles) | Directed metalation-deprotonation at the most acidic C-H bond. | semanticscholar.org |

| Halogen-Lithium Exchange | n-Butyllithium | C5 (on 4,5-dibromotriazoles) | Higher reactivity of the C5-Br bond towards lithiation. | rsc.org |

| Nucleophilic Substitution | Thiols | C5 | Displacement of the bromo group by the nucleophile. | nih.gov |

| Cross-Coupling | Pd or Cu catalyst, Coupling Partner | C5 | Oxidative addition of the catalyst to the C-Br bond. | researchgate.net |

Catalytic Cycle Analysis in Metal-Mediated Processes

The mechanisms of metal-mediated reactions involving this compound are central to understanding their efficiency and selectivity.

Palladium-Catalyzed C-H Arylation: For the related C-H arylation of 1-substituted triazoles, a proposed catalytic cycle involves a concerted metalation-deprotonation (CMD) pathway. nih.govsemanticscholar.org In this cycle, the palladium catalyst coordinates to the triazole, and a base assists in the deprotonation of the C5-H bond, forming a palladated triazole intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C5-arylated triazole and regenerate the active palladium catalyst.

Copper-Catalyzed Cross-Coupling: In the functionalization of the C5-bromo position, a plausible mechanism for copper-catalyzed arylation involves the formation of a C5-cuprated triazole intermediate. nih.gov This species is generated from the reaction of the 5-bromotriazole with a copper(I) catalyst. An oxidative addition step involving an arylboronic acid can form a copper(III) intermediate. nih.gov Subsequent reductive elimination yields the 5-aryl-1,2,3-triazole and regenerates the copper catalyst for the next cycle. nih.gov

Nickel-Catalyzed Cycloaddition: For the formation of related 1,5-disubstituted triazoles, a proposed nickel-catalyzed cycle provides insight. mdpi.com The mechanism suggests that both the alkyne and the azide coordinate to the nickel center to form a key intermediate. mdpi.com The crucial C-N bond formation then occurs, defining the 1,5-regioselectivity. This is followed by reductive elimination, which releases the triazole product and regenerates the active Ni catalyst. mdpi.com

Transition State Characterization and Energy Profiling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for characterizing transition states and mapping energy profiles of complex reactions. These studies provide a quantitative understanding of reaction barriers, intermediates, and the origins of selectivity.

For the cycloaddition reaction between enaminones and aryl azides to form 1,4,5-trisubstituted 1,2,3-triazoles, DFT calculations have been used to investigate the mechanism. nih.gov Two potential transition states, TS1 and TS2, were identified, leading to two possible isomeric intermediates, IN1 and IN2. nih.gov By calculating the energy of these transition states, the preferred reaction pathway can be determined, explaining the observed regioselectivity. nih.gov

In a nickel-catalyzed cycloaddition to form 1,5-disubstituted triazoles, DFT calculations indicated that the cyclization step is the rate-determining step of the reaction. mdpi.com The energy barrier for this key transition state was calculated to be 25.5 kcal/mol, providing a quantitative measure of the reaction's kinetic feasibility. mdpi.com

Such computational analyses are critical for:

Validating proposed mechanisms: Comparing calculated energy profiles with experimental observations can confirm or refute a hypothesized reaction pathway.

Explaining regioselectivity: By comparing the activation energies of transition states leading to different regioisomers, the preference for one product over another can be explained.

Catalyst design: Understanding the structure and energy of transition states involving the catalyst can guide the development of more efficient and selective catalysts.

Advanced Analytical and Spectroscopic Characterization in 5 Bromo 1 Methyl 1h 1,2,3 Triazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Bromo-1-methyl-1H-1,2,3-triazole. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: In proton NMR spectra of 1,2,3-triazole derivatives, the chemical shifts of the protons are indicative of their position on the triazole ring and the nature of the substituents. For this compound, the methyl group protons typically appear as a singlet, with its exact chemical shift influenced by the solvent and the electronic effects of the bromo-substituted triazole ring.

¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information, revealing the chemical environment of each carbon atom. The spectrum of a 1,2,3-triazole oligomer has been confirmed using solid-state ¹³C NMR. researchgate.net The carbon atoms of the triazole ring and the methyl group in this compound will exhibit distinct signals. The carbon atom directly bonded to the bromine atom (C5) is expected to show a characteristic shift due to the halogen's electronegativity.

Interactive Data Table: Representative NMR Data for Triazole Derivatives

| Nucleus | Compound Type | Chemical Shift (ppm) | Multiplicity | Solvent |

| ¹H | Triazole Derivative | ~7.60 | Multiplet | DMSO-d6 |

| ¹H | Triazole Derivative | ~4.30 | Singlet | DMSO-d6 |

| ¹H | Triazole Derivative | ~8.30 | Singlet | DMSO-d6 |

Note: The data in this table is representative of triazole derivatives and may not correspond exactly to this compound. Specific experimental data for the target compound is required for definitive assignment.

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes within a molecule.

Infrared (IR) Spectroscopy: The IR spectra of 1,2,3-triazole derivatives exhibit characteristic absorption bands. A notable band around 1300 cm⁻¹ has been associated with the cyclic -N-N=N- configuration of the 1,2,3-triazole core. researchgate.net Additionally, aromatic C=C stretching vibrations are typically observed around 1600 cm⁻¹, and a N=N band is often seen near 1450 cm⁻¹. researchgate.net For this compound, one would expect to see bands corresponding to the C-H stretching and bending of the methyl group, as well as vibrations of the triazole ring. The C-Br stretching vibration would also be present, typically in the lower frequency region of the spectrum. The comparison of experimental IR spectra with those of analogous triazoles and their N-oxides can aid in the assignment of vibrational modes. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy. While specific Raman data for this compound is not detailed in the provided results, it would be useful for observing vibrations that are weak or inactive in the IR spectrum, such as certain symmetric stretching modes of the triazole ring.

Interactive Data Table: Characteristic IR Absorption Bands for Triazole Derivatives

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~1600 | Aromatic C=C stretch | researchgate.net |

| ~1450 | N=N stretch | researchgate.net |

| ~1300 | Cyclic -N-N=N- | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The precise mass measurement allows for the unambiguous determination of the molecular formula, C₃H₄BrN₃.

Electrospray ionization (ESI) is a common technique used in conjunction with HRMS for the analysis of triazole derivatives. nih.gov Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This can help to elucidate the connectivity of the atoms within the molecule.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

For a related compound, 5-bromo-1,2,4-triazolo[1,5-a]pyrimidine, single-crystal X-ray diffraction analysis revealed a nearly planar triazolopyrimidine ring system. researchgate.net In the crystal structure of another related molecule, (E)-4-((4-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the indole (B1671886) and triazole rings were found to be almost coplanar. mdpi.com If suitable single crystals of this compound can be grown, X-ray diffraction would provide definitive proof of its structure, including the precise location of the bromine atom and the methyl group on the triazole ring.

Interactive Data Table: Illustrative Crystallographic Parameters for a Fused Triazole System

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| V (ų) | 1481.44(7) |

| Z | 4 |

Note: This data is for a different triazole-containing compound, 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govuni.lusigmaaldrich.comtriazolo[3,4-b] nih.govsigmaaldrich.comrsc.orgthiadiazole, and serves as an example of the type of data obtained from single-crystal X-ray diffraction. mdpi.com

Strategies for Resolving Ambiguities and Contradictions in Spectroscopic Data

In the analysis of triazole derivatives, ambiguities can arise, particularly in distinguishing between isomers. A combination of spectroscopic techniques is often necessary to resolve these challenges.

One common strategy is the combined use of different NMR experiments, such as COSY, HSQC, and HMBC, to establish correlations between protons and carbons, thereby mapping out the complete molecular structure. rsc.org When dealing with complex spectra or potential isomerization, comparing experimental data with theoretical calculations, such as those from Density Functional Theory (DFT), can be highly beneficial. nih.gov DFT calculations can predict NMR chemical shifts and vibrational frequencies, which can then be compared to experimental values to confirm assignments.

In cases of isomeric uncertainty, such as between 1,2,3-thiadiazoles and 1,2,3-triazoles, ESI-HRMS combined with tandem mass spectrometry (MS/MS) and infrared multiple photon dissociation (IRMPD) spectroscopy can be a powerful approach. nih.gov These techniques can reveal distinct fragmentation patterns and vibrational spectra for the different isomers, allowing for their differentiation. nih.gov Furthermore, careful analysis of IR spectra can help clarify ambiguities in previously reported vibrational assignments. nih.gov

Computational and Theoretical Chemistry of 5 Bromo 1 Methyl 1h 1,2,3 Triazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of 5-Bromo-1-methyl-1H-1,2,3-triazole. These calculations often focus on the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller energy gap generally corresponds to higher reactivity. nih.gov

For various 1,2,3-triazole derivatives, these calculations have been used to determine key reactivity descriptors. researchgate.net These parameters, derived from the energies of the frontier orbitals, help in evaluating the molecule's interaction capabilities. researchgate.net For instance, the energies of HOMO and LUMO are used to calculate properties like chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), which predict how the molecule will behave in a chemical reaction.

Table 1: Calculated Electronic Properties of a Representative 1,2,3-Triazole Derivative

| Parameter | Symbol | Definition | Typical Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital | -7.0 to -6.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first empty electron orbital | -1.5 to -0.5 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.0 to 6.5 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5 to 3.25 |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.25 to -3.25 |

| Electrophilicity Index | ω | μ2 / 2η | 2.5 to 3.5 |

Note: This table contains representative data for illustrative purposes based on similar triazole compounds.

Density Functional Theory (DFT) Applications for Optimized Geometries and Spectral Simulations

Density Functional Theory (DFT) is a powerful computational method used extensively to study 1,2,3-triazole systems. nih.govsemanticscholar.org A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p) to perform geometry optimization. nih.govnih.govsemanticscholar.org This process determines the most stable three-dimensional arrangement of atoms in the molecule, providing accurate bond lengths and angles. mdpi.comsu.edu.ly

Once the optimized geometry is obtained, DFT can be used to simulate various types of spectra. For example, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR spectroscopy to confirm the molecular structure. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using techniques like the Gauge-Including Atomic Orbital (GIAO) method, aiding in the interpretation of experimental 1H and 13C NMR spectra. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) calculations can simulate electronic transitions, helping to understand the UV-Visible absorption properties of the compound. nih.govsemanticscholar.org

Table 2: Comparison of Experimental and DFT-Calculated Spectral Data for a Substituted 1,2,3-Triazole

| Spectral Data | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| FT-IR (cm-1) | ||

| N=N stretch | 1346 | 1344 |

| C-N stretch | 1279 | 1284 |

| 1H NMR (ppm) | ||

| Triazole-H | 8.27 | ~8.3 |

| CH2 | 5.60 | ~5.6 |

| 13C NMR (ppm) | ||

| Triazole-C4 | 124.72 | ~125 |

| Triazole-C5 | 142.94 | ~143 |

Note: This table is illustrative, showing typical correlations between experimental and calculated data for related structures as specific data for the title compound is not available. mdpi.comnih.gov

Conformational Analysis and Tautomerism Studies

Tautomerism is a significant feature of the parent 1,2,3-triazole ring, which can exist in 1H and 2H forms depending on the position of the annular proton. researchgate.netresearchgate.net However, in this compound, the presence of the methyl group at the N1 position precludes this type of proton tautomerism. The nitrogen atom is alkylated, fixing the ring's substitution pattern.

Therefore, conformational analysis for this specific molecule is relatively straightforward. The 1,2,3-triazole ring is a rigid aromatic system. The primary conformational freedom would involve the rotation of the N-methyl group. Computational studies can map the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformation. Given the small size of the methyl group, the energy barrier to rotation is expected to be low.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide valuable information about its behavior in different environments, such as in solution or interacting with a biological target. researchgate.netarabjchem.org

In the context of drug design, MD simulations are often used in conjunction with molecular docking. researchgate.netscielo.br After a docking study predicts how a molecule might bind to a protein's active site, an MD simulation can be run to assess the stability of this predicted protein-ligand complex. arabjchem.org The simulation can reveal whether key interactions, like hydrogen bonds, are maintained over time, providing a more dynamic and realistic picture of the binding event. researchgate.netscielo.br Analysis of parameters like the root-mean-square deviation (RMSD) during the simulation helps to confirm the stability of the complex. researchgate.netscielo.br

In Silico Approaches for Predicting Reaction Outcomes and Structure-Property Relationships

In silico methods encompass a wide range of computational tools used to predict chemical and biological properties, thereby accelerating research and reducing the need for extensive laboratory work. nih.govnih.govresearchgate.net For this compound, these approaches can be used to predict its potential as a building block in synthesis or as a candidate for drug development.

Molecular docking is a prominent in silico technique used to predict how a molecule binds to a receptor, which is often the first step in assessing its potential as a drug. nih.govbiointerfaceresearch.com By predicting the binding affinity and interaction patterns, researchers can prioritize which compounds to synthesize and test. biointerfaceresearch.com

Furthermore, structure-property relationships can be established using computational models. This includes the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov These in silico ADMET screenings are crucial in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and a lower likelihood of toxicity, helping to filter out compounds that are likely to fail in later stages of development. nih.govresearchgate.net

Coordination Chemistry and Catalytic Applications of 5 Bromo 1 Methyl 1h 1,2,3 Triazole Derived Ligands

Design Principles for Triazole-Based Ligands

The design of ligands based on the 1,2,3-triazole ring is guided by several key principles that allow for the fine-tuning of their electronic and steric properties. These ligands are often considered functionalized analogues of common pyridine-based ligands. nih.gov

Coordination Modes: 1,2,3-triazoles offer multiple potential nitrogen donor sites for metal coordination. The most common mode is monodentate coordination through the N3 atom. However, bridging coordination involving both N2 and N3 is also observed, enabling the formation of polynuclear complexes and coordination polymers. nih.gov A less common but significant coordination mode involves the C5 carbon, which, after deprotonation, forms a mesoionic carbene (MIC) or N-heterocyclic carbene (NHC) ligand. These MICs are strong σ-donors and have proven to be highly effective in stabilizing catalytic metal centers. acs.org

Electronic Tuning: The electronic properties of the triazole ligand can be systematically modified by introducing substituents. In the case of 5-Bromo-1-methyl-1H-1,2,3-triazole, the substituents play distinct roles. The methyl group at the N1 position is an electron-donating group, which can enhance the σ-donor capacity of the triazole ring. Conversely, the bromo group at the C5 position is electron-withdrawing, which can influence the ligand's acidity and its interactions with the metal center. Halogenated triazoles are valuable as the halogen atom can participate in halogen bonding or serve as a reactive handle for further functionalization via cross-coupling reactions. researchgate.net

Steric Control: The substituents on the triazole ring also provide steric bulk, which can be used to control the coordination environment around the metal center. This can influence the catalyst's selectivity by dictating the approach of substrates to the active site. The synthesis of 1,4-disubstituted or 1,5-disubstituted triazoles can be controlled by the choice of catalyst, with copper catalysts typically yielding 1,4-isomers and ruthenium catalysts yielding 1,5-isomers. mdpi.comresearchgate.net This regiochemical control is fundamental to ligand design.

Metal Complexation Studies and Characterization

The complexation of triazole-derived ligands with various transition metals, including copper, ruthenium, palladium, nickel, and cobalt, has been widely studied. nih.govcnr.it While specific studies on this compound are not prominent in the literature, the general methodology for forming and characterizing such complexes is well-established.

The synthesis of metal complexes typically involves reacting the triazole ligand with a suitable metal salt precursor in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques:

Spectroscopic Methods:

NMR Spectroscopy (¹H, ¹³C): Used to confirm the structure of the ligand and to observe changes in chemical shifts upon coordination to a metal, providing insights into the binding mode.

FT-IR Spectroscopy: Reveals information about the coordination of the triazole ring to the metal by showing shifts in the vibrational frequencies of the C=N and N-N bonds.

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. This technique has been crucial in confirming the various binding modes of triazole ligands.

Electrochemical Methods (e.g., Cyclic Voltammetry): Used to study the redox properties of the metal complexes, which is particularly important for catalytic applications involving redox cycles. cnr.it

Studies on related triazole complexes have shown that complexation can significantly enhance certain properties, such as antimicrobial activity, where metal chelates often exhibit greater potency than the free ligands. nih.gov For example, coordinating Co(II) or Ni(II) ions with 1,2,3-triazole has been shown to dramatically increase their effectiveness against various fungi and bacteria. nih.gov

Application of this compound Metal Complexes in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from 1,2,3-triazoles are versatile catalysts for a broad range of organic transformations in both homogeneous and heterogeneous systems. researchgate.netmdpi.com The stability of the triazole-metal bond makes these catalysts robust and often recyclable.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is dissolved in the reaction medium with the reactants. Triazole-based complexes have shown high efficacy in several reaction types.

Cross-Coupling Reactions: Palladium-triazole complexes are effective catalysts for Suzuki-Miyaura cross-coupling reactions. The bromo-substituent on a ligand like 5-bromo-1,2,3-triazole could itself be a site for cross-coupling, allowing the ligand to be incorporated into larger polymeric structures or anchored to supports. nih.gov

Click Chemistry (Azide-Alkyne Cycloaddition): Copper(I)- and Ruthenium(II)-triazole complexes are themselves catalysts for the synthesis of other triazoles. Ruthenium catalysts supported on triazole-functionalized materials have been developed for the regioselective synthesis of 1,4-disubstituted triazoles. mdpi.com

Oxidation and Reduction Reactions: Manganese complexes with triazolylidene ligands have been used for the catalytic oxidation of alcohols. cnr.it Iron complexes with similar ligands are active in the hydrosilylation of aldehydes and ketones.

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reference |

| [CuI(DAPTA)₃] (9b) | CuAAC | Benzyl bromide, Sodium azide (B81097), 1,4-diethynylbenzene | bis-triazole | 97 | cnr.it |

| SBA-15-Tz-Ru(II)TPP | RuAAC | Benzyl bromide, Sodium azide, Phenylacetylene | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 92 | mdpi.com |

| Fe Complex with trz ligand | Hydrosilylation | Benzaldehyde | Benzyl alcohol | High | N/A |

Heterogeneous Catalysis: For heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. researchgate.net Triazole ligands are ideal for creating heterogeneous catalysts by anchoring the metal complexes to solid supports like silica, zeolites, or polymers.

Supported Nanoparticles: Triazole-functionalized polymers have been used to stabilize palladium nanoparticles (PdNPs), creating highly active and recyclable catalysts for Suzuki-Miyaura reactions.

Functionalized Mesoporous Materials: A ruthenium catalyst immobilized on a 1,2,3-triazole-functionalized mesoporous zeolite (SBA-15) demonstrated excellent activity and recyclability in the one-pot synthesis of 1,4-disubstituted triazoles in water. mdpi.com This approach combines the high activity of a homogeneous catalyst with the practical benefits of a heterogeneous system.

| Catalyst System | Support | Reaction Type | Key Feature | Recyclability | Reference |

| Cu Complex (13b) | Carbon Nanotubes (CNT) | CuAAC | High conversion to 1-benzyl-4-phenyl-1H-1,2,3-triazole | Recyclable for at least 6 runs | cnr.it |

| SBA-15-Tz-Ru(II)TPP | Mesoporous Zeolite (SBA-15) | RuAAC | High yields in water | Recyclable | mdpi.com |

Supramolecular Chemistry and Self Assembly Architectures with 5 Bromo 1 Methyl 1h 1,2,3 Triazole Analogues

Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking

The stability and structure of supramolecular assemblies are dictated by a delicate balance of weak intermolecular forces. For 1,2,3-triazole analogues, hydrogen bonding, halogen bonding, and π-stacking are the predominant interactions driving self-assembly. rsc.orgnih.gov

Hydrogen Bonding: The 1,2,3-triazole moiety is an active participant in hydrogen bonding. nih.gov The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the C-H bond at the 5-position, being polarized, can function as a hydrogen bond donor. rsc.orgrsc.org This dual role allows for the formation of various interaction motifs, such as C-H···N and C-H···O hydrogen bonds, which are crucial in stabilizing crystal structures. researchgate.net In unsubstituted or N1-substituted triazoles, the acidic proton on the ring nitrogen can form strong N-H···N or N-H···O bonds, creating chains and networks. rsc.org Studies on different tautomers reveal distinct preferences; for instance, 1H-triazoles tend to form strong hydrogen bonds with the outer nitrogen atoms of adjacent molecules, whereas 2H-triazoles bond effectively with the middle nitrogen of 1H-triazoles. nih.gov

Halogen Bonding: The introduction of a halogen atom, such as the bromine in 5-Bromo-1-methyl-1H-1,2,3-triazole, provides an additional, highly directional non-covalent interaction tool: halogen bonding. This refers to the attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. The nitrogen-rich triazole ring can facilitate halogen bonding, and bromo-substituted derivatives can form specific Br···Br contacts that act as "supramolecular staples" to stabilize compounds in the solid state. rsc.orgresearchgate.net These interactions are a powerful tool for guiding the self-assembly process and creating robust crystalline architectures. researchgate.net

Table 1: Examples of Non-Covalent Interactions in 1,2,3-Triazole Analogues

| Interaction Type | Participating Groups | Observed Effect | Reference |

|---|---|---|---|

| Hydrogen Bonding | Triazole C-H and N atoms, Carbonyl O | Formation of molecular chains and sheets | rsc.org, researchgate.net |

| Halogen Bonding | Bromine atom on phenyl ring, Bromine atom | Stabilization of crystal lattice via Br···Br contacts | researchgate.net |

| π-π Stacking | Triazole ring and Benzene ring | Formation of centrosymmetric dimers | researchgate.net |

| Combined Interactions | C-H···π and π···π | Generation of extended molecular chains | researchgate.net |

Rational Design of Ordered Supramolecular Assemblies

The predictable nature of non-covalent interactions involving the 1,2,3-triazole core allows for the rational design of complex supramolecular structures with desired topologies and functions. nih.govresearchgate.net By strategically placing functional groups on the triazole ring or its substituents, chemists can guide the assembly process to create specific architectures like polymers, foldamers, and interlocked systems. nih.govcolab.ws

The design process often begins with selecting molecular precursors that contain complementary binding sites. The 1,2,3-triazole unit is frequently used as a rigid linker or a directional control element. rsc.org For example, bis(1,2,3-triazol-1-yl)methane derivatives have been used as ligand precursors. Depending on the steric and electronic nature of substituents, functionalization can be directed to either the bridging methine group or the C5 position of the triazole ring, leading to the formation of predictable dinuclear metal complexes. colab.ws

Furthermore, the ability of triazole oligomers to adopt helical conformations, sometimes templated by anions, showcases a sophisticated level of design. researchgate.net By modifying the substituents, it is possible to influence the pitch and stability of these helices. This rational approach has led to the development of novel materials for catalysis and molecular recognition. rsc.orgresearchgate.net The synthesis of hybrid molecules, where a triazole unit links different molecular fragments, is a common strategy to build complex structures with emergent properties. nih.govresearchgate.net

Table 2: Strategies in Rational Design of Triazole-based Assemblies

| Design Strategy | Molecular Building Blocks | Resulting Architecture | Application | Reference |

|---|---|---|---|---|

| Ligand Precursor Functionalization | Bis(1,2,3-triazol-1-yl)methane, Aldehydes | Dinuclear organometallic complexes | Catalysis | colab.ws |

| Anion Templation | Chiral oligotriazoles, Anions (e.g., Cl⁻) | Helical supramolecular arrangements | Asymmetric Catalysis | researchgate.net |

| Hybrid Molecule Synthesis | Arylazides, Alkynes with functional units | 1,4-disubstituted triazole hybrids | Anticancer Agents | nih.gov, researchgate.net |

Influence of Halogen Substituents on Self-Assembly Motifs

Halogen substituents, particularly bromine and chlorine, play a crucial role in directing the self-assembly of triazole-containing molecules. Their influence stems from two primary effects: their ability to participate in halogen bonding and their electron-withdrawing nature, which modulates the electronic properties of the entire molecule. researchgate.netnih.gov

The introduction of a bromine atom, as in a 5-bromo-triazole derivative, can lead to the formation of highly directional and specific halogen bonds (e.g., C-Br···N or C-Br···Br). These interactions can serve as the primary organizing force in the crystal, overriding other potential hydrogen bonding or π-stacking motifs to produce a unique supramolecular architecture. researchgate.net For instance, the self-assembly of 3-(4-bromophenyl)-1,2,4-triazole derivatives in the solid state is driven by Br···Br contacts, demonstrating the power of this interaction in crystal engineering. researchgate.net

Strategic Applications in Advanced Organic Materials and Functional Systems

Integration of 5-Bromo-1-methyl-1H-1,2,3-triazole Units in Polymer Chemistry

The 1-methyl-1H-1,2,3-triazole scaffold is a versatile building block in the creation of complex organic molecules and polymers. The bromo-substituted variant, this compound, offers a key advantage for polymer synthesis through its ability to undergo substitution reactions. The bromine atom can be replaced by various nucleophiles, allowing for the covalent linkage of the triazole unit into polymer chains.

One notable reaction involves the displacement of the bromide to incorporate the triazole ring into a polymer backbone. For instance, heating this compound with aniline (B41778) results in the formation of the corresponding 5-anilino derivative in a 54% yield. thieme-connect.de This type of nucleophilic substitution reaction demonstrates a viable pathway for integrating the triazole moiety into polymeric structures. Similarly, it reacts with ethanolic ammonia (B1221849) at 100°C in a sealed tube to produce the 5-amino derivative, albeit in a lower yield of 22% (as the hydrochloride salt). thieme-connect.dethieme-connect.de These reactions highlight the potential for creating polymers with pendant triazole groups or for incorporating them directly into the main chain.

The broader family of 1,2,3-triazoles finds extensive use in industrial applications, including as photostabilizers for polymers. thieme-connect.de This suggests that polymers incorporating the 1-methyl-1H-1,2,3-triazole unit may exhibit enhanced stability against UV degradation. Furthermore, polymer-supported synthesis of triazoles is a known technique, where triazole derivatives are attached to a soluble polymer support, indicating the compatibility of the triazole ring system with polymer structures. thieme-connect.de

Below is a table summarizing key reactions for the functionalization of this compound, which are foundational for its integration into polymers.

Table 1: Functionalization Reactions of this compound for Polymer Integration

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanolic Ammonia | 100°C, sealed tube, 10 hours | 5-Amino-1-methyl-1H-1,2,3-triazole hydrochloride | 22 | thieme-connect.dethieme-connect.de |

| Aniline | Heat | 5-Anilino-1-methyl-1H-1,2,3-triazole | 54 | thieme-connect.de |

Role in the Development of Advanced Functional Materials

The unique properties of the 1,2,3-triazole ring system, such as its stability and capacity for forming hydrogen bonds, make it a valuable component in the design of advanced functional materials. db-thueringen.de The compound this compound serves as a key intermediate in synthesizing derivatives that are incorporated into these materials.

Applications for 1,2,3-triazole derivatives are diverse and include:

Corrosion Inhibitors: These compounds are used to produce materials with enhanced resistance to corrosion. thieme-connect.de

Fluorescent Whiteners and Optical Brightening Agents: The triazole structure can be part of larger chromophore systems used in dyes and pigments. thieme-connect.de

Photostabilizers: They are integrated into materials to protect them from degradation by light. thieme-connect.de

Ionic Liquids: 1,2,3-triazolium-based ionic liquids have been synthesized and investigated for their ability to dissolve cellulose, which is significant for biomass processing. acs.org While not directly starting from the bromo-derivative, this application showcases the utility of the core 1-methyl-1,2,3-triazole structure in creating functional liquids. acs.org

The reactivity of the C-Br bond in this compound allows for its use as a building block in more complex molecular systems. For example, it can undergo palladium-catalyzed cross-coupling reactions, a powerful tool for creating carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the sophisticated architectures of functional materials. wiley-vch.de

The table below provides examples of functional materials derived from or related to the 1,2,3-triazole scaffold.

Table 2: Applications of 1,2,3-Triazole Derivatives in Functional Materials

| Material Type | Function | Underlying Chemistry | Reference |

|---|---|---|---|

| Corrosion-Resistant Coatings | Prevents metal degradation | Incorporation of triazole units into protective films | thieme-connect.de |

| UV-Stabilized Polymers | Enhances material longevity | Use of triazoles as photostabilizers | thieme-connect.de |

| Ionic Liquids | Solvents for biomass processing | Synthesis of 1,2,3-triazolium salts | acs.org |

Precursors for Specialized Organic Electronic Components

The field of organic electronics leverages carbon-based materials for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the 1,2,3-triazole ring make it an attractive component for these materials. The this compound molecule is a valuable precursor for synthesizing n-type semiconductors, which are crucial for the performance of many organic electronic devices.

Perylene (B46583) imide derivatives, for example, are key n-type semiconductors. researchgate.net The synthesis of complex heterocyclic structures fused to such molecules can be used to tune their electronic and optical properties. The reactivity of the bromo-substituted triazole allows it to be incorporated into these larger π-conjugated systems through cross-coupling reactions. wiley-vch.de

Furthermore, the 1,2,3-triazole moiety is found in semiconducting polymers. google.com Conjugated polymers like poly(p-phenylene vinylene) and polythiophenes are used in a variety of organic electronic applications. The incorporation of triazole units can modify the electronic characteristics of these polymers. The synthesis of such materials often relies on the functionalization of monomeric building blocks, where a compound like this compound could serve as a key starting material.

Research into ruthenium(II) complexes featuring 1,2,3-triazole-derived ligands for applications in dye-sensitized solar cells also highlights the relevance of this heterocycle in energy conversion technologies. db-thueringen.de The ability to create specific ligands through functionalization of the triazole ring is critical for developing efficient photosensitizers.

The following table outlines the potential roles of this compound as a precursor in organic electronics.

Table 3: Potential Applications as a Precursor in Organic Electronics

| Component/Material | Function | Synthetic Role of Precursor | Reference |

|---|---|---|---|

| n-Type Semiconductors | Electron transport in electronic devices | Building block for larger π-conjugated systems like functionalized perylene imides | researchgate.net |

| Conjugated Polymers | Active layer in OLEDs, OPVs | Monomer for polymerization to create polymers with tailored electronic properties | google.com |

Emerging Research Frontiers and Future Prospects for 5 Bromo 1 Methyl 1h 1,2,3 Triazoles

Exploration of Unconventional Reactivity Pathways

The reactivity of 5-bromo-1-methyl-1H-1,2,3-triazole is largely dominated by the carbon-bromine bond, which is a prime site for functionalization through cross-coupling reactions. However, researchers are increasingly investigating less conventional reaction pathways to unlock new synthetic possibilities.

One area of exploration is the activation of other positions on the triazole ring. While the C5-position is readily functionalized, the reactivity of the C4-proton is also being explored. Under specific basic conditions, this proton can be abstracted to generate a triazolyl anion, which can then react with various electrophiles. This approach allows for the introduction of substituents at a different position, leading to a wider range of structural diversity.

Furthermore, the triazole ring itself can participate in cycloaddition reactions, although this is less common for fully substituted triazoles. Research into the photochemistry and electrochemistry of this compound could reveal novel reactivity patterns, potentially leading to the formation of unique polycyclic or cage-like structures. The inherent dipole moment and aromaticity of the triazole ring are key electronic features that could be exploited in these unconventional transformations.

Cross-coupling reactions remain a cornerstone of functionalizing this compound. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are routinely used to form new carbon-carbon bonds at the C5 position. researchgate.net The efficiency of these reactions allows for the synthesis of a diverse library of 5-substituted-1-methyl-1H-1,2,3-triazoles.

Table 1: Examples of Cross-Coupling Reactions with Bromo-Triazoles

| Coupling Reaction | Reactant | Catalyst | Product | Reference |

| Suzuki Coupling | Arylboronic acid | Pd(dppf)Cl2 | 5-Aryl-1,2,3-triazine | nih.gov |

| Buchwald-Hartwig | Amines | [(THP-Dipp)Pd(cinn)Cl] | 5-Amino-1,2,3-triazoles | nih.gov |

Sustainable Synthesis and Green Chemistry Innovations for Triazole Production

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, and the production of 1,2,3-triazoles is no exception. nih.gov Researchers are actively developing more environmentally friendly methods for the synthesis of this compound and its derivatives, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

A key area of innovation is the use of greener solvents. Traditional syntheses of triazoles often employ volatile and toxic organic solvents. Recent studies have demonstrated the feasibility of using water, glycerol, and biodegradable solvents like Cyrene™ for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of triazole synthesis. nih.gov These alternative solvents not to only reduce the environmental impact but can also in some cases enhance reaction rates and simplify product isolation. nih.gov

Catalyst-free and metal-free synthesis is another major frontier. While copper and ruthenium catalysts are highly effective for triazole synthesis, concerns about their toxicity and cost have spurred the development of alternative methods. researchgate.net Metal-free click reactions, often promoted by organocatalysts or simply by heating, are gaining traction. scilit.com Additionally, the use of supported catalysts, which can be easily recovered and reused, is a promising strategy for improving the sustainability of these processes. beilstein-journals.org One-pot, multi-component reactions are also being explored to increase efficiency and reduce the number of synthetic steps and purification procedures. nih.gov

The development of continuous-flow synthesis methods for triazoles represents a significant advancement in green chemistry. rsc.org Flow reactors offer better control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for scalable and automated production. rsc.org

Table 2: Green Solvents for 1,2,3-Triazole Synthesis

| Solvent | Key Advantages | Reference |

| Water | Non-toxic, inexpensive, readily available | nih.gov |

| Glycerol | Biodegradable, high boiling point | prepchem.com |

| Cyrene™ | Biodegradable, derived from renewable resources | nih.gov |

Leveraging Artificial Intelligence and Machine Learning in Triazole Discovery and Design

Predicting Reactivity and Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the yield and regioselectivity. chemscene.com This can help chemists to design more efficient synthetic routes to novel derivatives of this compound and to explore unconventional reactivity pathways with a higher probability of success.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. nih.govmdpi.com By specifying certain parameters, such as target binding affinity or desired physicochemical properties, these models can generate new triazole-based compounds that have a high likelihood of being active as drugs. This approach can dramatically reduce the time and cost associated with traditional drug discovery.

Optimizing Synthetic Pathways: AI algorithms can analyze vast networks of chemical reactions to identify the most efficient and sustainable synthetic routes to a target molecule. mit.edu This can involve considering factors such as the cost and availability of starting materials, the number of reaction steps, and the environmental impact of the synthesis.

While the direct application of AI and ML to this compound is still in its early stages, the broader application of these technologies in drug discovery and chemical synthesis is rapidly advancing. researchgate.netfrontiersin.orgorganic-chemistry.org

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of the 1,2,3-triazole ring make it an attractive building block for the development of new functional materials. The intersection of organic chemistry and materials science is a fertile ground for exploring the potential of this compound in this area.

Organic Electronics: The triazole moiety, being electron-deficient, can be incorporated into organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The bromine atom in this compound provides a convenient handle for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of the electronic properties of the resulting materials. nih.govacs.org

Functional Polymers: The triazole ring can be incorporated into polymer backbones or as pendant groups to create materials with specific properties. For example, triazole-containing polymers have been investigated for their thermal stability, flame retardancy, and ability to coordinate with metal ions. The "click" chemistry approach to triazole synthesis is particularly well-suited for polymerization reactions.

Biomaterials: The ability of the triazole ring to act as a bioisostere for the amide bond makes it a valuable component in the design of peptidomimetics and other bioactive molecules. The functionalization of this compound can lead to the development of new biomaterials with applications in drug delivery, tissue engineering, and diagnostics.

The exploration of this compound in these multidisciplinary fields is still in its infancy, but the potential for creating novel materials with tailored properties is significant.

常见问题

Basic Synthesis Methods

Q: What are the established synthetic routes for 5-Bromo-1-methyl-1H-1,2,3-triazole? A: The compound is synthesized via bromination of 1-methyl-1H-1,2,3-triazole. Controlled bromination with NaOBr in acetic acid at 45°C selectively introduces bromine at the 5-position, avoiding over-bromination . Alternatively, direct bromination using bromine in acetic acid at 80°C under reflux conditions is effective for related triazoles, requiring careful stoichiometry (1.1 eq Br₂) and monitoring via TLC . Purification typically involves recrystallization from ethanol or column chromatography.

Advanced Functionalization

Q: How can the 5-bromo group be leveraged for cross-coupling or nucleophilic substitution reactions? A: The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 100°C, achieving >85% yields with K₂CO₃ as base . For nucleophilic substitution, reactions with aniline in DMF at 100°C yield 5-anilino derivatives, requiring 24 hours for completion . Optimize solvent polarity (DMF > DMSO) and use microwave irradiation to reduce reaction times.

Structural Characterization

Q: What analytical methods confirm the regiochemistry of brominated triazole derivatives? A: Single-crystal X-ray diffraction (SHELXL refinement) resolves bromine positioning, with anisotropic displacement parameters (ADPs) critical for heavy atoms like bromine . Complement with ¹H/¹³C NMR: the 5-bromo group causes downfield shifts (δ 8.2–8.5 ppm for adjacent protons). ¹⁵N NMR distinguishes N-methylation patterns, while HRMS (ESI-TOF) confirms molecular formulas within 2 ppm error .

Data Contradictions in Bromination